![molecular formula C6H14Cl2CoN4-4 B14162327 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt CAS No. 15555-97-2](/img/structure/B14162327.png)
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt is a complex chemical compound that features a cobalt center coordinated with multiple azanidylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt typically involves the reaction of cobalt salts with azanidylethyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of solvents such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include additional steps such as purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxidation states.
Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the azanidylethyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes. Substitution reactions can result in a variety of cobalt-ligand complexes.
Scientific Research Applications
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its role in enzyme mimetics.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery and imaging.
Industry: The compound is used in industrial processes, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt involves its interaction with molecular targets through coordination chemistry. The cobalt center can interact with various substrates, facilitating chemical transformations. The pathways involved may include electron transfer, ligand exchange, and catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;cobalt(II) chloride
- 2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;cobalt(III) chloride
Uniqueness
2-Azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt is unique due to its specific coordination environment and the presence of multiple azanidylethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
15555-97-2 |
|---|---|
Molecular Formula |
C6H14Cl2CoN4-4 |
Molecular Weight |
272.04 g/mol |
IUPAC Name |
2-azanidylethyl-[2-(2-azanidylethylazanidyl)ethyl]azanide;dichlorocobalt |
InChI |
InChI=1S/C6H14N4.2ClH.Co/c7-1-3-9-5-6-10-4-2-8;;;/h7-8H,1-6H2;2*1H;/q-4;;;+2/p-2 |
InChI Key |
BUCXGKSGWABQLN-UHFFFAOYSA-L |
Canonical SMILES |
C(C[N-]CC[N-]CC[NH-])[NH-].Cl[Co]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


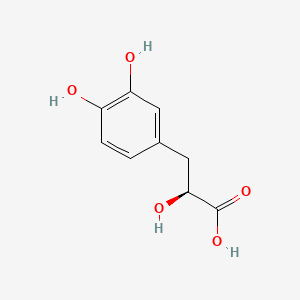
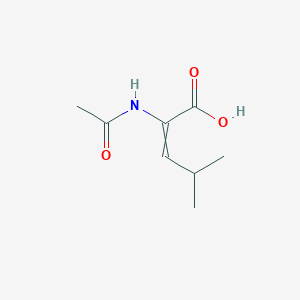
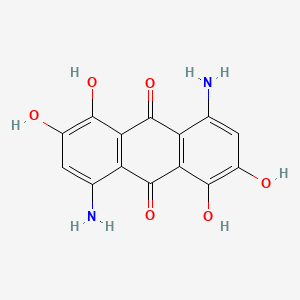
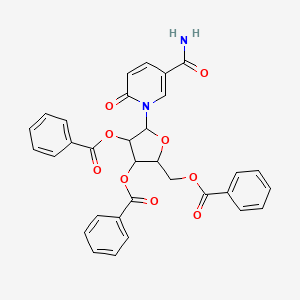
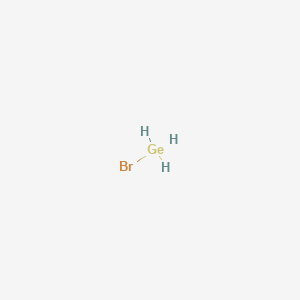
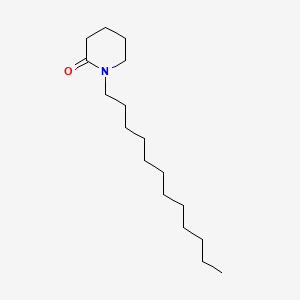
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
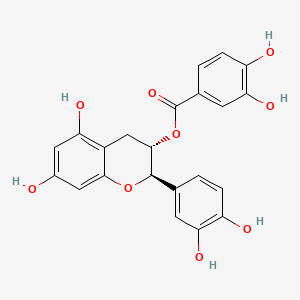
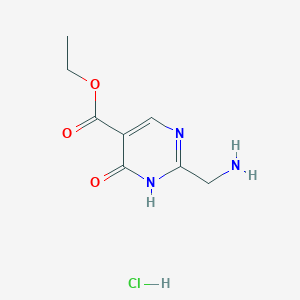

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-](/img/structure/B14162312.png)
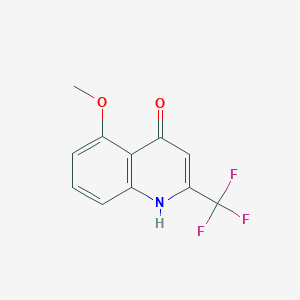
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B14162325.png)
